molecular formula C14H13N5O2 B14402171 Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate CAS No. 87831-18-3

Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate

Cat. No.: B14402171
CAS No.: 87831-18-3
M. Wt: 283.29 g/mol
InChI Key: CKLKYDYHXPXRFH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate is a complex organic compound with a unique structure that includes amino, cyano, and phenylhydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate typically involves the condensation of ethyl cyanoacetate with phenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-ethoxypropenoate
  • 2-cyano-3-ethoxy-N-phenylpropenamide
  • N-Methylmorpholinium 1-amino-2,4-dicyano-4-phenylcarbamoyl (ethoxycarbonyl)-1,3-butadiene-1-thiolates

Uniqueness

Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

87831-18-3

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

ethyl 3-amino-2,4-dicyano-4-(phenylhydrazinylidene)but-2-enoate

InChI

InChI=1S/C14H13N5O2/c1-2-21-14(20)11(8-15)13(17)12(9-16)19-18-10-6-4-3-5-7-10/h3-7,18H,2,17H2,1H3

InChI Key

CKLKYDYHXPXRFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=NNC1=CC=CC=C1)C#N)N)C#N

Origin of Product

United States

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